molecular formula C22H18FN B3229028 4-[4-(2-fluoro-4-propylphenyl)phenyl]benzonitrile CAS No. 127523-41-5

4-[4-(2-fluoro-4-propylphenyl)phenyl]benzonitrile

Cat. No.: B3229028
CAS No.: 127523-41-5
M. Wt: 315.4 g/mol
InChI Key: VMARKEDZBOGWPB-UHFFFAOYSA-N
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Description

4-[4-(2-fluoro-4-propylphenyl)phenyl]benzonitrile is a chemical compound with the molecular formula C22H18FN It is characterized by a complex structure that includes a fluoro-substituted phenyl ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-fluoro-4-propylphenyl)phenyl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluoro-Substituted Phenyl Ring:

    Coupling Reactions: The fluoro-substituted phenyl ring is then coupled with a propyl-substituted phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-fluoro-4-propylphenyl)phenyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl ring, where the fluorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3), ammonia (NH3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives

Scientific Research Applications

4-[4-(2-fluoro-4-propylphenyl)phenyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-fluoro-4-propylphenyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile
  • 2’,3,4-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
  • [1,1’:4’,1’‘-Terphenyl]-4-ol, 2’,3,5-trifluoro-4’'-propyl-
  • 2’,3,5-TRIFLUORO-4’‘-PROPYL-[1,1’:4’,1’'-TERPHENYL]-4-CARBOXYLIC ACID

Uniqueness

4-[4-(2-fluoro-4-propylphenyl)phenyl]benzonitrile is unique due to its specific substitution pattern and the presence of both fluoro and propyl groups on the phenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[4-(2-fluoro-4-propylphenyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN/c1-2-3-16-6-13-21(22(23)14-16)20-11-9-19(10-12-20)18-7-4-17(15-24)5-8-18/h4-14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMARKEDZBOGWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90767711
Record name 3~2~-Fluoro-3~4~-propyl[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90767711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127523-41-5
Record name 3~2~-Fluoro-3~4~-propyl[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90767711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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